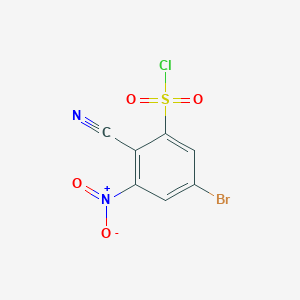![molecular formula C8H15ClN2O B1484824 3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride CAS No. 2206968-04-7](/img/structure/B1484824.png)
3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride
Overview
Description
3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride: is a bicyclic compound with a unique structure that includes a diazabicyclo nonane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride typically involves a [3+2] cycloaddition reaction. This method includes the reaction of an aldehyde, an amine, and an activated alkene to form the bicyclic scaffold. The process can be followed by reduction and lactamization to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the one-pot synthesis approach, which combines multiple steps into a single reaction vessel, is a promising method for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Substitution reactions may occur, especially involving the nitrogen atoms in the diazabicyclo nonane core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide could be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Conditions for substitution reactions would depend on the specific substituents involved.
Major Products Formed: The major product formed from these reactions is the 3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride itself, with potential for various derivatives depending on the specific reactions and conditions used.
Scientific Research Applications
Chemistry: In organic synthesis, this compound serves as a valuable intermediate for the construction of complex molecular architectures. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine: In medicinal chemistry, derivatives of this compound have shown potential as dual orexin receptor antagonists, delta opioid agonists, serotonin reuptake inhibitors, dopamine transporter inhibitors, antibacterial agents, and antitumor antibiotics .
Industry: In the material science industry, this compound can be used to develop new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action for 3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride involves its interaction with various molecular targets. For example, as a dual orexin receptor antagonist, it binds to orexin receptors, inhibiting their activity and thereby modulating sleep-wake cycles . The exact pathways and molecular interactions depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
- 3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride
- 3,9-Dimethyl-3,9-diazabicyclo[4.2.1]nonan-4-one perchlorate
Comparison: Compared to its analogs, 3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-10-5-7-3-2-6(9-7)4-8(10)11;/h6-7,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIDWBKFHFPWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(N2)CC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Fluoro-3-[(2-methylphenyl)methyl]azetidine hydrochloride](/img/structure/B1484742.png)



amine hydrochloride](/img/structure/B1484748.png)




![trans-2-{[(4-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484757.png)




